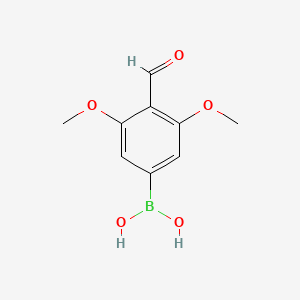

(4-Formyl-3,5-dimethoxyphenyl)boronic acid

Vue d'ensemble

Description

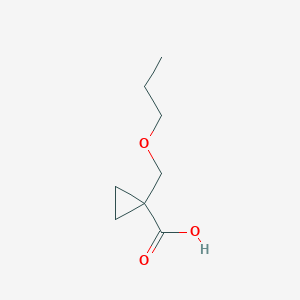

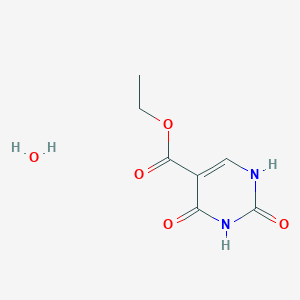

“(4-Formyl-3,5-dimethoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 2001080-85-7 . It has a molecular weight of 209.99 . .

Synthesis Analysis

The compound is often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

The InChI code for the compound is1S/C9H11BO5/c1-14-8-3-6 (10 (12)13)4-9 (15-2)7 (8)5-11/h3-5,12-13H,1-2H3 . This code provides a specific string of characters that represents the molecular structure of the compound. Chemical Reactions Analysis

The compound is a useful reagent for palladium-catalyzed coupling reactions . It also plays a role in the preparation of benzopyranone derivatives as positive GABAA receptor modulators .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in an inert atmosphere at 2-8°C . The compound is shipped at room temperature .Applications De Recherche Scientifique

Synthetic Intermediate for Solid-Phase Synthesis

4-Formyl-3,5-dimethoxyphenol, a derivative of (4-Formyl-3,5-dimethoxyphenyl)boronic acid, is a critical intermediate used in the synthesis of the BAL family of acid-labile linkers and resins. These linkers and resins have demonstrated their utility in the solid-phase synthesis of peptides and non-peptides. The synthesis process is scalable and does not require complex purification methods, making it a convenient choice for the preparation of diverse synthetic compounds (Jin et al., 2001).

Electrooxidation and Analytical Determination

The compound has been used in analytical chemistry, specifically in the electrooxidation process and the analytical determination of substances such as dimethomorph in agricultural samples. The methodologies developed using (4-Formyl-3,5-dimethoxyphenyl)boronic acid allow for the sensitive and accurate quantification of such substances, thereby playing a critical role in quality control in agriculture (F. W. Lucas et al., 2013).

Comparative Studies in Reductive Amination

In the realm of organic chemistry, this compound has been used to compare the efficacy of different linkers in the solid-phase synthesis process. The insights gained from these comparative studies contribute to optimizing synthetic strategies for a broad range of primary amines, which are crucial intermediates in numerous chemical synthesis processes (C. Bui et al., 2004).

Supramolecular Chemistry

The boronic acid variant of this compound is of significant interest in materials science and supramolecular chemistry, primarily due to its dynamic covalent reactivity. It has shown promise in forming H-bonded complexes with potential applications in catalysis and the development of functional materials (Irene Georgiou et al., 2017).

Glucose Responsive Systems

In the biomedical field, boronic acids, including this compound, have been explored for their potential in glucose-sensing and responsive systems. Such systems are crucial in developing advanced therapeutic solutions for diseases like diabetes, where regulated insulin delivery is essential (N. Siddiqui et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

(4-formyl-3,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-8-3-6(10(12)13)4-9(15-2)7(8)5-11/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCMBLFQAZPIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OC)C=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Formyl-3,5-dimethoxyphenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)

![[3-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B1457713.png)

![3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol](/img/structure/B1457715.png)

![2-[(1-Cyclohexylethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1457716.png)

![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)